



# WS-383 biological target identification

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WS-383    |           |
| Cat. No.:            | B10824560 | Get Quote |

An In-depth Technical Guide to the Biological Target Identification of ABBV-383

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ABBV-383 (formerly known as TNB-383B) is an investigational, fully human, T-cell engaging bispecific antibody currently under evaluation for the treatment of relapsed/refractory multiple myeloma (RRMM).[1][2] This document provides a comprehensive technical overview of the biological target identification and preclinical characterization of ABBV-383. Its unique molecular design, targeting both B-cell maturation antigen (BCMA) on myeloma cells and the CD3 complex on T-cells, is engineered to maximize anti-tumor efficacy while mitigating potential toxicities.[1][3]

# **Primary Biological Targets**

The therapeutic activity of ABBV-383 is predicated on its simultaneous engagement of two distinct cell-surface proteins:

B-Cell Maturation Antigen (BCMA; TNFRSF17): A transmembrane protein belonging to the
tumor necrosis factor receptor superfamily. BCMA is highly and selectively expressed on the
surface of malignant plasma cells in multiple myeloma, with very limited expression in normal
tissues, making it an ideal therapeutic target.[4][5] Its signaling, triggered by ligands such as
APRIL (A Proliferation-Inducing Ligand) and BAFF (B-cell Activating Factor), is crucial for the
proliferation, survival, and differentiation of plasma cells.[4]



• CD3 (Cluster of Differentiation 3): A multi-protein complex that is a co-receptor for the T-cell receptor (TCR). Engagement of CD3 is the primary signal for T-cell activation, leading to the initiation of a cytotoxic immune response. ABBV-383 targets the CD3 epsilon (ε) subunit.

# **Molecular Design and Mechanism of Action**

ABBV-383 is an IgG4-based bispecific antibody with a unique structural format. It features two high-avidity binding domains for BCMA and one low-affinity binding domain for CD3.[4][5][6] This "2+1" configuration is designed to:

- Promote High Avidity Binding to Myeloma Cells: The bivalent interaction with BCMA ensures strong and durable binding to the tumor cells.[5]
- Mediate T-Cell Proximity: By binding to CD3, ABBV-383 physically bridges T-cells with BCMA-expressing myeloma cells.
- Trigger T-Cell Mediated Cytotoxicity: This induced proximity facilitates the formation of a cytolytic synapse, leading to T-cell activation and the subsequent killing of the myeloma cell.
- Mitigate Cytokine Release Syndrome (CRS): The low-affinity binding to CD3 is intended to reduce the potential for systemic, antigen-independent T-cell activation, which is a primary driver of CRS. This design aims to decouple potent tumor cell killing from excessive cytokine release.[7][8][9]

The mechanism of action is visualized in the workflow diagram below.





Click to download full resolution via product page

Mechanism of Action of ABBV-383



# **Quantitative Data Summary**

The following tables summarize the key quantitative data gathered from preclinical and clinical studies of ABBV-383.

Table 1: Binding Affinity

| Target | Binding Moiety on<br>ABBV-383    | Affinity (Kd) | Method        |
|--------|----------------------------------|---------------|---------------|
| CD3    | Monovalent, low-<br>affinity arm | 1.3 μΜ        | Not Specified |
| ВСМА   | Bivalent, high-avidity arms      | Sub-nanomolar | Not Specified |

Table 2: In Vitro / Ex Vivo Cytotoxicity

| Assay Type           | Target Cells                                           | Effector Cells     | Key Findings                                                                                                                             |
|----------------------|--------------------------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Ex Vivo Cytotoxicity | Primary Myeloma<br>Cells (from patient<br>bone marrow) | Autologous T-Cells | Dose-dependent lysis observed at concentrations as low as 0.001 µg.[10] Reached up to 65% reduction of plasma cells after 24 hours. [10] |

Table 3: Clinical Efficacy (Phase 1 Study)



| Dose Cohort | Objective<br>Response Rate<br>(ORR) | Very Good Partial<br>Response (VGPR)<br>or Better | Median<br>Progression-Free<br>Survival (mPFS) |
|-------------|-------------------------------------|---------------------------------------------------|-----------------------------------------------|
| ≥40 mg      | 68%                                 | 54%                                               | Not Reached (at 10.8 months follow-up)        |
| 40 mg Q3W   | 64%                                 | 53%                                               | 13.7 months                                   |
| 60 mg Q3W   | 60%                                 | 52%                                               | 11.2 months                                   |
| 60 mg Q4W   | 65%                                 | 50%                                               | Not Reached (at 12.1 months follow-up)        |

## [4][11][12]

Table 4: Cytokine Release Profile (Ex Vivo)

| Cytokine | Fold Increase (vs. control) at 1 µg TNB-<br>383B |
|----------|--------------------------------------------------|
| IL-2     | ~4 ± 3.5                                         |
| TNF-α    | ~4 ± 3.5                                         |
| IP-10    | ~50 ± 15                                         |

10

# **Signaling Pathways**

ABBV-383's mechanism of action involves the modulation of two critical signaling pathways.

# **BCMA Signaling Pathway in Myeloma Cells**

BCMA signaling is essential for the survival and proliferation of myeloma cells. The binding of its ligands, APRIL and BAFF, initiates downstream cascades that activate NF-kB, PI3K/AKT, and MAPK pathways. These pathways promote cell survival, growth, and the creation of a supportive tumor microenvironment.





Click to download full resolution via product page

BCMA Signaling Pathway in Multiple Myeloma

# **CD3 Signaling Pathway in T-Cells**

The engagement of the CD3 complex by ABBV-383 initiates the T-cell activation cascade. This begins with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 cytoplasmic domains by Lck. This event triggers a series of phosphorylation and recruitment events, leading to the activation of key transcription factors like NFAT, NF-kB, and AP-1, which drive T-cell proliferation, cytokine production, and cytotoxic activity.





Click to download full resolution via product page

CD3 Signaling Pathway in T-Cell Activation



# **Experimental Protocols**

Detailed below are representative methodologies for key experiments used in the characterization of ABBV-383.

# Protocol 1: Ex Vivo Cytotoxicity Assay using Patient Samples

This assay is designed to determine the ability of ABBV-383 to induce autologous T-cell-mediated killing of primary multiple myeloma cells.



Click to download full resolution via product page

Workflow for Ex Vivo Cytotoxicity Assay

### Methodology:

- Sample Collection: Obtain fresh bone marrow aspirates from relapsed/refractory multiple myeloma patients.
- Cell Isolation: Isolate bone marrow mononuclear cells (BMMCs) using Ficoll-Paque density gradient centrifugation. BMMCs contain both myeloma cells and autologous effector T-cells.
- Cell Culture: Plate BMMCs in appropriate culture media. Add ABBV-383 at various concentrations (e.g., a serial dilution from 0.001 to 1 μg/mL).[10] Include a negative isotype control antibody.
- Incubation: Co-culture the cells for 24 hours.[10]
- Flow Cytometry Staining: Harvest cells and stain with a panel of fluorescently-conjugated antibodies to identify cell populations (e.g., anti-CD138 for plasma cells, anti-CD3 for T-cells)



and assess viability (e.g., Annexin V/7-AAD). T-cell activation can be measured with markers like CD69 and Ki67.[11]

 Data Acquisition and Analysis: Analyze samples using a flow cytometer. Gate on the CD138+ population to determine the percentage of live, apoptotic, and dead myeloma cells at each antibody concentration.

## **Protocol 2: Cytokine Release Assay**

This assay quantifies the profile of cytokines released into the supernatant during the coculture of BMMCs with ABBV-383.

### Methodology:

- Follow Steps 1-4 of Protocol 1.
- Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and carefully collect the supernatant.
- Cytokine Quantification: Analyze the supernatant using a multiplex immunoassay, such as Luminex or a similar bead-based technology. The panel should include key cytokines associated with CRS, such as IL-2, IL-6, TNF-α, and IFN-γ, as well as other chemokines like IP-10.[10]
- Data Analysis: Quantify the concentration of each cytokine and compare the levels in ABBV-383-treated samples to the negative control.

## Conclusion

The biological target identification of ABBV-383 is firmly established, with BCMA and CD3 as its primary targets. The unique 2+1 molecular architecture, featuring high-avidity bivalent binding to BCMA and low-affinity monovalent binding to CD3, provides a clear mechanism of action for redirecting T-cells to kill myeloma cells. Preclinical and clinical data support this mechanism, demonstrating potent anti-tumor activity coupled with a manageable safety profile, particularly concerning the mitigation of severe cytokine release syndrome. This in-depth technical guide provides the foundational data and methodologies that underscore the rationale for the ongoing clinical development of ABBV-383 as a promising therapeutic for multiple myeloma.[13]



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ABBV-383, a novel BCMA/CD3 bispecific antibody for the treatment of RRMM [multiplemyelomahub.com]
- 2. deceraclinical.com [deceraclinical.com]
- 3. AbbVie Begins Phase 3 Trial for ABBV-383 in Multiple Myeloma, Advancing Oncology Pipeline [synapse.patsnap.com]
- 4. A Phase I First-in-Human Study of ABBV-383, a B-Cell Maturation Antigen × CD3
   Bispecific T-Cell Redirecting Antibody, in Patients With Relapsed/Refractory Multiple
   Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
- 6. Updated safety and efficacy results of ABBV-383, a novel BsAb, in patients with R/R multiple myeloma | VJHemOnc [vjhemonc.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Ex vivo efficacy of BCMA-bispecific antibody TNB-383B in relapsed/refractory multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Updated Safety and Efficacy Results of Abbv-383, a BCMA x CD3 Bispecific T-Cell Redirecting Antibody, in a First-in-Human Phase 1 Study in Patients with Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 12. Efficacy, safety, and determination of RP2D of ABBV-383, a BCMA bispecific antibody, in patients with relapsed/refractory multiple myeloma (RRMM). ASCO [asco.org]
- 13. P862: A PHASE 1 FIRST-IN-HUMAN MONOTHERAPY STUDY OF ABBV-383, A BCMA
   CD3 BISPECIFIC T-CELL—REDIRECTING ANTIBODY, IN RELAPSED/REFRACTORY
   MULTIPLE MYELOMA PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WS-383 biological target identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824560#ws-



383-biological-target-identification]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com